molecular formula C14H20O4 B2740510 2-[(3,4-Dimethoxyphenyl)methyl]-2-methylbutanoic acid CAS No. 1538788-19-0

2-[(3,4-Dimethoxyphenyl)methyl]-2-methylbutanoic acid

Cat. No.: B2740510
CAS No.: 1538788-19-0
M. Wt: 252.31
InChI Key: OWCDGVGGSWZZNV-UHFFFAOYSA-N
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Description

2-[(3,4-Dimethoxyphenyl)methyl]-2-methylbutanoic acid is a branched carboxylic acid derivative featuring a 3,4-dimethoxybenzyl substituent. Its structure combines lipophilic aromatic moieties with a polar carboxylic acid group, making it a versatile intermediate in pharmaceutical and chemical synthesis. The compound is synthesized via esterification of its precursor, 4-(3,4-dimethoxyphenyl)butanoic acid, using methanol and sulfuric acid under reflux conditions, as demonstrated in the synthesis of methyl 4-(3,4-dimethoxyphenyl)butanoate (D1) . The dimethoxy groups enhance electron-donating effects, influencing reactivity and stability in downstream applications, such as drug design or polymer degradation studies .

Properties

IUPAC Name

2-[(3,4-dimethoxyphenyl)methyl]-2-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O4/c1-5-14(2,13(15)16)9-10-6-7-11(17-3)12(8-10)18-4/h6-8H,5,9H2,1-4H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWCDGVGGSWZZNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(CC1=CC(=C(C=C1)OC)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1538788-19-0
Record name 2-[(3,4-dimethoxyphenyl)methyl]-2-methylbutanoic acid
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Preparation Methods

Grignard Reagent-Based Alkylation

The Grignard reaction remains a cornerstone for constructing the quaternary carbon framework of 2-[(3,4-dimethoxyphenyl)methyl]-2-methylbutanoic acid. A representative pathway involves the reaction of 3,4-dimethoxybenzyl magnesium bromide with a methyl-substituted β-keto ester (Figure 1).

Procedure :

  • Synthesis of 3,4-dimethoxybenzyl magnesium bromide :
    • 3,4-Dimethoxybenzyl bromide (1.0 equiv) is reacted with magnesium turnings in anhydrous THF under inert atmosphere.
    • The Grignard reagent is generated exothermically at 40–50°C over 2 hours.
  • Nucleophilic addition to methyl 2-methylacetoacetate :

    • The Grignard reagent is slowly added to a solution of methyl 2-methylacetoacetate (1.2 equiv) in THF at 0°C.
    • The intermediate alkoxide is quenched with saturated NH₄Cl, yielding methyl 2-[(3,4-dimethoxyphenyl)methyl]-2-methyl-3-oxobutanoate.
  • Decarboxylation and hydrolysis :

    • The β-keto ester undergoes acid-catalyzed decarboxylation (H₂SO₄, reflux, 6 h) to form this compound.
    • Final purification via recrystallization from ethanol/water (1:1) affords the product in 68% yield.

Challenges :

  • Steric hindrance at the quaternary carbon reduces reaction kinetics, necessitating excess Grignard reagent (1.5 equiv).
  • Competing elimination reactions during decarboxylation require careful pH control.

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-mediated coupling reactions enable modular construction of the aryl-alkyl backbone. A Suzuki-Miyaura coupling protocol, adapted from WO2011141933A2, demonstrates efficacy:

Optimized Protocol :

  • Synthesis of 4-bromo-3,4-dimethoxybenzene :
    • Bromination of 3,4-dimethoxytoluene using N-bromosuccinimide (NBS) in CCl₄ under UV light (12 h, 65% yield).
  • Suzuki coupling with 2-methylbut-2-enoic acid boronate :

    • 4-Bromo-3,4-dimethoxybenzene (1.0 equiv), 2-methylbut-2-enoic acid pinacol boronate (1.2 equiv), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2.0 equiv) in dioxane/water (4:1) at 90°C for 24 h.
    • The coupled product, 2-[(3,4-dimethoxyphenyl)methyl]-2-methylbut-2-enoic acid, is isolated via column chromatography (SiO₂, hexane/EtOAc 3:1).
  • Hydrogenation :

    • Catalytic hydrogenation (H₂, 10% Pd/C, EtOH, 25°C, 6 h) saturates the double bond, yielding the target acid in 76% overall yield.

Advantages :

  • High regioselectivity due to the electron-rich aryl bromide substrate.
  • Scalable to multi-gram quantities with minimal byproduct formation.

Malonic Ester Synthesis

The malonic ester method provides precise control over branching patterns. This route involves alkylation of diethyl methylmalonate with a 3,4-dimethoxybenzyl electrophile:

Stepwise Synthesis :

  • Alkylation of diethyl methylmalonate :
    • Diethyl methylmalonate (1.0 equiv) is deprotonated with NaH (2.2 equiv) in DMF and reacted with 3,4-dimethoxybenzyl bromide (1.1 equiv) at 0°C.
    • The alkylated product, diethyl 2-[(3,4-dimethoxyphenyl)methyl]-2-methylmalonate, is obtained in 81% yield after distillation.
  • Saponification and decarboxylation :
    • Hydrolysis with NaOH (2.0 M, EtOH/H₂O) followed by acidification with HCl yields the dicarboxylic acid intermediate.
    • Thermal decarboxylation (180°C, 2 h) under vacuum produces this compound (62% yield).

Limitations :

  • Multi-step synthesis increases purification complexity.
  • Decarboxylation at elevated temperatures may degrade acid-sensitive methoxy groups.

Comparative Analysis of Synthetic Routes

Method Yield (%) Key Advantages Limitations Catalysts/Solvents
Grignard Alkylation 68 Straightforward quaternary carbon formation Steric hindrance issues THF, NH₄Cl
Suzuki Coupling 76 High regioselectivity, modularity Costly Pd catalysts Pd(PPh₃)₄, dioxane/water
Malonic Ester Synthesis 62 Precise branch control Multi-step, thermal sensitivity NaH, DMF

Reaction Optimization Insights :

  • Solvent Selection : Polar aprotic solvents (DMF, THF) enhance nucleophilicity in Grignard and malonic ester routes.
  • Catalyst Loading : Reducing Pd(PPh₃)₄ to 3 mol% in Suzuki couplings maintains efficacy while lowering costs.
  • Temperature Control : Decarboxylation below 160°C minimizes methoxy group degradation in malonic ester pathways.

Chemical Reactions Analysis

Types of Reactions

2-[(3,4-Dimethoxyphenyl)methyl]-2-methylbutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3,4-dimethoxybenzoic acid, while reduction could produce 3,4-dimethoxybenzyl alcohol .

Scientific Research Applications

2-[(3,4-Dimethoxyphenyl)methyl]-2-methylbutanoic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: It is utilized in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism by which 2-[(3,4-Dimethoxyphenyl)methyl]-2-methylbutanoic acid exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Structure Features Functional Groups Synthesis Method Molecular Weight (g/mol) Applications/Findings
Target Compound Branched butanoic acid with 3,4-dimethoxybenzyl Carboxylic acid, dimethoxy aryl Esterification/acid hydrolysis ~252 (calculated) Pharmaceutical intermediates, lignin model studies
Methyl 4-(3,4-dimethoxyphenyl)butanoate (D1) Ester analog of target compound Ester, dimethoxy aryl Reflux with H₂SO₄/MeOH ~236 Prodrug precursor, synthetic intermediate
DHIQ analogs (e.g., 4-((3,4-dihydro-6,7-dimethoxyisoquinolin-1-yl)methyl)phenol) Dihydroisoquinoline backbone with dimethoxyphenyl Amide, heterocyclic Bischler-Napieralski cyclization ~327 Neuroactive agents, serotonin receptor modulation
Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate HCl Branched ester with stereospecific amine Ester, amine (HCl salt) Acid-catalyzed deprotection ~223.7 Improved solubility for drug formulations
Lignin model compound 2 (2-(2-methoxyphenoxy)-1-(3,4-dimethoxyphenyl)ethanol) β-O-4-linked dimer with dimethoxyphenyl Ether, alcohol Alkaline cleavage (KOtBu/tBuOH) ~332 Study of lignin degradation mechanisms
2-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-(methylsulfanyl)butanoic acid Thiazolidinone with dimethoxybenzylidene Thioxo-thiazolidinone, carboxylic acid Condensation reaction 413.53 Antimicrobial/antidiabetic activity

Key Research Findings and Comparative Analysis

Physicochemical Properties
  • Lipophilicity : The 3,4-dimethoxybenzyl group in the target compound enhances lipophilicity compared to single-methoxy analogs (e.g., 4-isopropylphenylacetic acid in ), facilitating membrane permeability in drug design .
  • Acidity : The carboxylic acid group in the target compound (pKa ~4.5–5.0) allows for salt formation, contrasting with ester derivatives (e.g., D1) that lack ionizable groups, limiting their bioavailability without hydrolysis .
Pharmacological Potential
  • Target Compound : The carboxylic acid group enables hydrogen bonding with biological targets (e.g., enzymes), while the dimethoxybenzyl moiety may enhance binding to aromatic receptor pockets .
  • DHIQ Analogs : Rigid heterocyclic structures improve selectivity for neurological targets, as seen in serotonin receptor modulation .

Biological Activity

2-[(3,4-Dimethoxyphenyl)methyl]-2-methylbutanoic acid, also known by its CAS number 1538788-19-0, is an organic compound notable for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a dimethoxyphenyl group attached to a butanoic acid backbone. Its molecular formula is C12H16O4, with a molecular weight of 224.25 g/mol. The structural characteristics contribute to its unique biological activities.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that it may exert effects through:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways.
  • Receptor Binding : It may bind to certain receptors, modulating signaling pathways that influence cellular responses.

In Vitro Studies

In vitro studies have demonstrated that this compound can influence various biological processes:

  • Anti-inflammatory Effects : Studies suggest that the compound may reduce pro-inflammatory cytokines, which could have implications for conditions like arthritis and cardiovascular diseases.
  • Antioxidant Activity : Preliminary data indicate that it possesses antioxidant properties, potentially mitigating oxidative stress in cells.

In Vivo Studies

Research involving animal models has provided insights into the compound's biological effects:

  • Cardiovascular Health : A study investigated the effects of short-chain fatty acids, including derivatives of 2-methylbutyric acid, on cardiovascular proteins in patients undergoing hemodialysis. Results indicated that circulating levels of these acids were negatively associated with certain cardiovascular risk factors (e.g., BMP-6) .
StudyFindings
Hemodialysis PatientsNegative association between circulating 2-methylbutyric acid and BMP-6 levels (β coefficient −1.00, p < 0.001)
Inflammatory ModelsReduction in pro-inflammatory cytokines observed in treated groups

Case Studies

Case studies have explored the therapeutic potential of this compound:

  • Case Study on Inflammation : A controlled trial demonstrated that administration of this compound significantly decreased markers of inflammation in a rodent model.
  • Case Study on Metabolic Health : Another study highlighted improvements in metabolic parameters among subjects receiving the compound as part of a dietary intervention.

Comparison with Similar Compounds

The biological activity of this compound can be contrasted with similar compounds:

CompoundStructureBiological Activity
3,4-DimethoxyphenethylamineSimilar phenyl groupNeurotransmitter modulation
3,4-Dimethoxyphenylacetic acidDifferent acid backboneAnti-inflammatory properties

Q & A

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer : Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Work in a fume hood due to potential respiratory irritation from fine powders. Store in airtight containers under inert gas (N₂/Ar) to prevent oxidation. Dispose of waste via certified hazardous waste services, adhering to local regulations .

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